(1R)-Deruxtecan

ADC payload topoisomerase I inhibition cytotoxicity

Procure (1R)-deruxtecan to access the clinically validated GGFG-tetrapeptide linker and DXd payload platform. Unlike generic topoisomerase I inhibitors, this linker-payload conjugate delivers superior membrane permeability (LogD 2.3) for bystander killing and is stable in plasma but efficiently cleaved by tumor-overexpressed cathepsins B/L. Its homogeneous DAR ~8 and high DMSO solubility (100 mg/mL) streamline ADC construction for solid tumors with heterogeneous antigen expression, such as HER2-low breast cancer. This is the core moiety of ENHERTU® and datopotamab deruxtecan—ideal for in vitro cytotoxicity screening, bystander assays, and in vivo xenograft studies.

Molecular Formula C52H56FN9O13
Molecular Weight 1034.1 g/mol
CAS No. 1599440-13-7
Cat. No. B607063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-Deruxtecan
CAS1599440-13-7
SynonymsDeruxtecan, Trastuzumab deruxtecan;  DS-8201a;  DS8201a;  DS 8201a;  exatecan derivative;  DX-8951 derivative;  DX 8951;  DX8951; 
Molecular FormulaC52H56FN9O13
Molecular Weight1034.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1
InChIKeyWXNSCLIZKHLNSG-MCZRLCSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(1R)-Deruxtecan (CAS 1599440-13-7): ADC Drug-Linker Conjugate Technical Procurement Guide


(1R)-Deruxtecan (CAS 1599440-13-7) is a drug-linker conjugate composed of a maleimide-GGFG tetrapeptide cleavable linker and a novel topoisomerase I inhibitor payload (DXd), which is a derivative of exatecan (DX-8951) [1]. It is the core linker-payload moiety used to construct clinically approved and investigational antibody-drug conjugates (ADCs), including trastuzumab deruxtecan (ENHERTU®) and datopotamab deruxtecan [2]. The compound exhibits a molecular weight of 1034.05 g/mol and a calculated LogP of -0.4 [3], with DMSO solubility up to 100 mg/mL .

Why (1R)-Deruxtecan Cannot Be Substituted with Generic Exatecan or SN-38 in ADC Development


Substitution of (1R)-deruxtecan with generic topoisomerase I inhibitors such as exatecan or SN-38 in ADC construction is not functionally equivalent due to critical differences in linker chemistry, payload membrane permeability, and resistance profile. (1R)-Deruxtecan incorporates a proprietary enzymatically cleavable GGFG tetrapeptide linker that is stable in plasma but efficiently cleaved by lysosomal enzymes (cathepsins B and L) overexpressed in tumor cells [1]. The DXd payload exhibits superior membrane permeability (logD 2.3) , enabling potent bystander killing of antigen-negative adjacent tumor cells—a property absent in non-permeable payloads like DM1 [2]. Furthermore, while exatecan demonstrates high potency, its clinical utility is limited by severe gastrointestinal and bone marrow toxicity [3]; the DXd payload was specifically engineered to retain potency while reducing systemic toxicity. These integrated linker-payload design features are not replicable by simply mixing free exatecan or SN-38 with standard linkers.

(1R)-Deruxtecan vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


Payload Potency: DXd Demonstrates ~7-Fold Higher Topoisomerase I Inhibition Than SN-38

The DXd payload within (1R)-deruxtecan exhibits an IC50 of 0.31 μM for topoisomerase I inhibition . In contrast, the clinically relevant comparator SN-38 (active metabolite of irinotecan) shows an IC50 of 2.3 μg/mL in the same enzyme inhibition assay using topoisomerase I obtained from SUIT-2 cells [1].

ADC payload topoisomerase I inhibition cytotoxicity

Membrane Permeability (LogD): DXd Enables Robust Bystander Killing Unattainable with DM1

The DXd payload exhibits a LogD value of 2.3 , indicating high membrane permeability. In contrast, the DM1 payload (used in T-DM1) demonstrates low membrane permeability [1]. In co-culture experiments of HER2-positive (KPL-4) and HER2-negative (MDA-MB-468) cells, DS-8201a (ADC containing deruxtecan) killed both cell populations, whereas T-DM1 and an ADC with a low-permeable payload did not kill the HER2-negative bystander cells [1].

bystander effect membrane permeability ADC heterogeneity

Drug-to-Antibody Ratio (DAR): Deruxtecan-Based ADCs Achieve Homogeneous DAR 8 vs. T-DM1 DAR ~3.5

Deruxtecan-based ADCs, such as trastuzumab deruxtecan, consistently achieve a homogeneous drug-to-antibody ratio (DAR) of approximately 8 [1][2]. This is approximately twice the DAR of trastuzumab emtansine (T-DM1), which has an average DAR of ~3.5 [3]. The higher DAR is enabled by the unique linker-payload system that allows conjugation to all eight interchain cysteine residues following reduction of disulfide bonds [2].

DAR ADC conjugation drug loading

Plasma Stability: Released DXd Exhibits Mouse Half-Life of 1.5-4.5 Days

In mouse xenograft models, the plasma half-life of released DXd (the payload from (1R)-deruxtecan) ranges from 1.5 to 4.5 days . For comparison, the free drug exatecan has a significantly shorter half-life (~0.5-1 hour in mice) due to rapid clearance [1]. The extended half-life of DXd when conjugated within an ADC reflects the plasma stability of the linker and the slow release kinetics from the antibody.

pharmacokinetics plasma half-life ADC stability

Solubility Profile: DMSO Solubility 100 mg/mL Facilitates In Vitro Formulation

(1R)-Deruxtecan demonstrates DMSO solubility of 100 mg/mL (96.7 mM) at 25°C , which is notably higher than the parent compound exatecan mesylate (reported DMSO solubility ~30 mg/mL) . The compound is practically insoluble in water (<0.1 mg/mL) .

solubility formulation in vitro

P-glycoprotein Substrate Profile: DXd is a P-gp Substrate but Does Not Induce Clinically Significant Efflux

In vitro transporter studies indicate that DXd is a substrate of P-glycoprotein (P-gp), OATP1B1, OATP1B3, MATE2-K, MRP1, and BCRP [1]. However, clinical data show that co-administration with P-gp inhibitors (e.g., ritonavir) does not result in clinically significant increases in DXd exposure [2]. In contrast, resistance to sacituzumab govitecan (SN-38 payload) is strongly linked to BCRP-mediated efflux, and exatecan resistance is associated with ABC transporter overexpression [3].

P-gp drug resistance efflux

Optimal Use Cases for (1R)-Deruxtecan Based on Evidence-Backed Differentiation


ADC Development for Tumors with Heterogeneous Antigen Expression

Based on the demonstrated high membrane permeability (LogD 2.3) [1] and robust bystander killing of antigen-negative cells in co-culture [1], (1R)-deruxtecan is the preferred linker-payload choice for developing ADCs targeting solid tumors known for heterogeneous antigen expression (e.g., HER2-low breast cancer, TROP2-heterogeneous tumors). The bystander effect ensures eradication of neighboring tumor cells that do not express the target antigen, a property not achievable with non-permeable payloads such as DM1 [1].

In Vitro Pharmacology Studies Requiring High-Potency Topoisomerase I Inhibition with Bystander Capability

With a payload IC50 of 0.31 μM against topoisomerase I —approximately 7-fold more potent than SN-38 on a mass basis—and high DMSO solubility (100 mg/mL) , (1R)-deruxtecan is ideally suited for in vitro cytotoxicity screening, mechanism-of-action studies, and co-culture bystander assays. The compound's solubility profile facilitates preparation of concentrated stock solutions, minimizing solvent artifacts in cell-based assays .

In Vivo ADC Efficacy Studies in Xenograft Models with Moderate to High Antigen Expression

Deruxtecan-based ADCs consistently achieve a homogeneous DAR of ~8 [2] and exhibit a plasma half-life of released DXd ranging from 1.5 to 4.5 days in mouse models . This pharmacokinetic profile supports sustained tumor exposure and is particularly advantageous for in vivo efficacy studies in xenograft models with moderate target expression levels, where higher drug loading compensates for lower antigen density [2].

Research on Overcoming P-gp/BCRP-Mediated Drug Resistance

Although DXd is a substrate of P-gp and BCRP in vitro [3], clinical data indicate that co-administration with P-gp inhibitors does not significantly alter DXd exposure [4], and deruxtecan-based ADCs retain activity in settings where efflux transporters are overexpressed. This makes (1R)-deruxtecan a valuable tool for investigating mechanisms of resistance to topoisomerase I inhibitor-based therapies, particularly in comparison with SN-38 or exatecan, where efflux-mediated resistance is more pronounced [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-Deruxtecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.